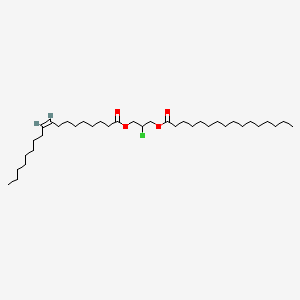

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol

Description

Properties

Molecular Formula |

C37H69ClO4 |

|---|---|

Molecular Weight |

613.4 g/mol |

IUPAC Name |

(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |

InChI Key |

MSSKDAMSUZXNRB-ZCXUNETKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Chloropropanediol with Fatty Acids

The primary synthetic route for this compound involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. This process is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and is typically conducted under reflux conditions to drive the reaction to completion.

-

- Catalyst: Sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux (~100–130°C depending on solvent)

- Solvent: Often inert organic solvents or neat conditions

- Reaction time: Several hours until esterification is complete

-

- Column chromatography is employed to isolate the target compound with high purity.

- Solvent systems such as hexane/ethyl acetate gradients are common for separation.

This method is scalable and forms the basis for both laboratory and industrial synthesis.

Industrial Scale Synthesis

Industrial production mirrors the laboratory method but uses industrial-grade reagents and optimized reaction parameters to maximize yield and reduce impurities. Quality control includes chromatographic purity assessment and structural confirmation by spectroscopic methods.

Alternative Synthetic Approaches and Optimization

While direct esterification is standard, research suggests integrating computational chemistry to optimize reaction pathways, minimizing trial-and-error experimentation. Quantum chemical calculations predict favorable reaction intermediates and conditions, which experimentalists validate, thus improving efficiency and reducing development time.

Chemical Reactions and Derivatization

The chloropropanediol moiety in this compound allows for further chemical modification:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), CrO3 | Carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | 1-Palmitoyl-3-oleoyl-2-hydroxypropanediol |

| Nucleophilic Substitution | Sodium hydroxide (NaOH), Ammonia (NH3) | Substituted chloropropanediol derivatives |

These transformations expand the chemical versatility of the compound for various applications.

Data Table: Summary of Preparation Conditions and Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting materials | 3-Chloropropanediol, Palmitic acid, Oleic acid | Same as laboratory but industrial-grade |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Optimized acid catalysts |

| Reaction temperature | Reflux (~100–130°C) | Controlled reflux with heat exchangers |

| Reaction time | 4–8 hours | Optimized for throughput |

| Purification method | Column chromatography | Industrial chromatographic or crystallization methods |

| Typical yield | 70–85% | 80–90% |

| Purity | >95% by HPLC | >98% by HPLC |

Analytical and Quality Control Methods

- Chromatography: Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) effectively separates positional isomers and confirms purity.

- Mass Spectrometry: LC-MS/MS is used for detection and quantification in complex mixtures, employing isotopically labeled internal standards.

- Stability Testing: Conducted at various temperatures (-20°C, 4°C, room temperature) to monitor degradation, mainly by LC-MS.

Chemical Reactions Analysis

Types of Reactions

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Palmitic acid and oleic acid derivatives.

Reduction: 1-Palmitoyl-3-oleoyl-2-hydroxypropanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection of 3-MCPD esters in food products.

Biology: Studied for its potential effects on cellular processes and its role in lipid metabolism.

Industry: Utilized in the food industry for quality control and safety assessments of edible oils.

Mechanism of Action

The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, leading to alterations in cellular processes .

Comparison with Similar Compounds

Structural Isomers and Analogues

Key structural variants include positional isomers and analogues with differing acyl chains or substituents (Table 1):

Table 1: Structural Comparison of Chloropropanediol Derivatives

| Compound Name | CAS Number | Substituents (sn-positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol | 1363153-60-9 | 1-palmitoyl, 3-oleoyl, 2-Cl | C₃₇H₆₉ClO₄ | 613.4 |

| rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol | 1429655-90-2 | 1-oleoyl, 2-palmitoyl, 3-Cl | C₃₇H₆₉ClO₄ | 613.4 |

| rac-1,2-Dilinoleoyl-3-chloropropanediol | 74875-96-0 | 1-linoleoyl, 2-linoleoyl, 3-Cl | C₃₉H₆₇ClO₄ | 635.4 |

| rac-1-Palmitoyl-3-chloropropanediol | 30557-04-1 | 1-palmitoyl, 3-Cl | C₁₉H₃₇ClO₃ | 349.0 |

Key Observations :

- Positional Isomerism: Swapping palmitoyl and oleoyl groups between sn-1 and sn-2 positions (e.g., CAS 1429655-90-2 vs.

- Acyl Chain Diversity: Replacing oleoyl (C18:1) with linoleoyl (C18:2, as in CAS 74875-96-0) introduces additional unsaturation, influencing melting points and solubility .

- Simpler Analogues: Monoacylglycerols like rac-1-Palmitoyl-3-chloropropanediol (CAS 30557-04-1) lack a second acyl chain, reducing hydrophobicity and altering metabolic pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Physical State | Purity | Storage Conditions | Key Functional Groups |

|---|---|---|---|---|

| This compound | Liquid | >98% | Refrigerated | Chloride (reactive leaving group) |

| rac-1,2-Dilinoleoyl-3-chloropropanediol | Solid | >95% | +4°C | Two unsaturated C18:2 chains |

| rac-1-Palmitoyl-3-chloropropanediol | Not specified | Reagent | Room temperature | Single saturated C16:0 chain |

Key Findings :

- State and Stability: The liquid state of this compound contrasts with the solid state of dilinoleoyl analogues, likely due to reduced van der Waals interactions from mixed saturated/unsaturated chains .

- Reactivity : The sn-2 chloride acts as a leaving group, enabling nucleophilic substitution reactions—a property exploited in synthetic lipid chemistry .

Toxicological and Functional Insights

- Toxicity : Chloropropanediol derivatives, including 3-MCPD esters (e.g., rac-1,2-bis-palmitoyl-3-chloropropanediol), are linked to renal toxicity in mice, raising concerns about foodborne exposure .

- Membrane Interactions : Mixed-chain lipids like this compound may exhibit unique packing behaviors in bilayers due to competing chain-length and saturation effects, though specific interactions remain understudied .

Biological Activity

Rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is a synthetic compound with notable biological activities attributed to its unique structural characteristics. This compound, classified as a fatty acid ester, has garnered attention for its potential applications in various fields, including drug delivery and membrane biology.

Chemical Structure and Properties

The molecular formula of this compound is C37H69ClO4, with a molecular weight of approximately 613.39 g/mol. Its structure includes a chloropropanediol backbone with palmitoyl and oleoyl fatty acid chains, which contribute to its functional properties in biological systems.

Synthesis

The synthesis of this compound typically involves the esterification of palmitic and oleic acids with a chlorinated glycerol derivative. This process can be optimized to achieve high purity and yield, making it suitable for research and industrial applications .

Membrane Interaction

Research indicates that this compound interacts significantly with lipid bilayers and cellular membranes. Compounds with similar structures have been shown to alter membrane permeability and fluidity, which can influence cellular uptake mechanisms for drugs or nutrients. The chlorinated structure enhances its reactivity compared to non-chlorinated counterparts, potentially providing advantages in targeted drug delivery systems .

Protein Interaction

Studies suggest that this compound may affect protein conformation or activity. Although specific studies on this compound are still emerging, compounds with similar structures have demonstrated the ability to modulate protein interactions within cellular environments, impacting various signaling pathways.

Antimicrobial Activity

The unique chlorinated structure of this compound may also confer antimicrobial properties. Research has indicated that fatty acid esters can exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-Palmitoyl-2-oleoyl-glycerol | C37H70O4 | 610.9 g/mol | Lacks chlorinated group; used as an emulsifier |

| 1-Palmitoyl-3-chloropropanediol | C19H37ClO3 | 348.95 g/mol | Shorter chain; exhibits mutagenic activity |

| 1-Oleoyl-2-palmitoylglycerol | C37H70O4 | 610.9 g/mol | Similar fatty acid composition without chlorine |

This table highlights the distinctiveness of this compound due to its chlorinated structure, which enhances its reactivity and potential biological activities.

Q & A

Q. How does the stereochemistry of this compound affect its metabolic fate in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.